molecular formula C25H34O4 B611640 Variabilin CAS No. 51847-87-1

Variabilin

Cat. No. B611640
CAS RN: 51847-87-1
M. Wt: 398.543
InChI Key: HPVSJNGZYYDDMU-FECKPXKMSA-N
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Description

Variabilin is a compound that can be found in the roots of Angelica sinensis . It is a novel inhibitor of human platelet aggregation and is a potent RGD (Arg-Gly-Asp)-containing antagonist of the fibrinogen receptor glycoprotein IIb-IIIa (GPIIb-IIIa; αIIbβ3) and the vitronectin receptor αvβ3 . This compound is also an inhibitor of human secretory and cytosolic phospholipase A2 (PLA2) activities that controls eicosanoid production in vitro and in vivo .


Synthesis Analysis

The synthesis of this compound is complex and involves several steps. The analytical data for the product matched those reported previously for this compound . In total, this synthesis required 11 steps with 5.7% overall yield . The bis-demethylation of this compound into glycinol afforded the furan under Lewis acidic conditions, and gave low and irreproducible conversion under nucleophilic conditions .


Molecular Structure Analysis

This compound has a molecular formula of C17H16O5 and a molecular weight of 300.31 . It is also known by the synonym (6aS,11aS)-3,9-Dimethoxy-6H-benzofuro3,2-cbenzopyran-6a(11aH)-ol .


Physical And Chemical Properties Analysis

It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Platelet Aggregation Inhibition : Variabilin was identified as a novel inhibitor of human platelet aggregation, acting as a potent antagonist of the fibrinogen receptor glycoprotein IIb-IIIa and the vitronectin receptor αvβ3. Its unique structure, containing the RGD (Arg-Gly-Asp) motif, distinguishes it from other known GPIIb-IIIa antagonists (Wang et al., 1996).

  • Fish-Predation Deterrent : In the marine environment, this compound has been found to act as a feeding deterrent for reef fishes, demonstrating its role in ecological interactions (Epifanio et al., 1999).

  • Anticancer Activity : Encapsulating this compound in solid lipid nanoparticles (SLNs) has shown to enhance its stability and cytotoxic activity against cancer cell lines, particularly prostate cancer cells. This suggests potential applications in chemotherapeutics (Lerata et al., 2020).

  • Inhibitor of Phospholipase A2 : this compound has been identified as an inhibitor of both secretory and cytosolic phospholipase A2, important in controlling eicosanoid production and exhibiting anti-inflammatory activity in vitro and in vivo (Escrig et al., 1997).

  • Chemotaxonomic Marker : It serves as a chemotaxonomic marker for the family Irciniidae, aiding in the identification and classification of marine species (Liu et al., 2007).

Mechanism of Action

Variabilin acts as an inhibitor of human secretory and cytosolic phospholipase A2 (PLA2) activities that controls eicosanoid production in vitro and in vivo . It also inhibits neutrophil degranulation and superoxide generation in vitro and shows anti-inflammatory activity after topical or oral administration to mice .

Safety and Hazards

When handling Variabilin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Future research on Variabilin could focus on its potential as an anticancer agent. A study found that encapsulating this compound in Stearic Acid Solid Lipid Nanoparticles enhances its anticancer activity in vitro . This suggests that this compound could have potential applications in cancer treatment, although more research is needed in this area.

properties

IUPAC Name

(5Z)-5-[(6E,10E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-6,10-dienylidene]-4-hydroxy-3-methylfuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h8,11,14-17,20,26H,5-7,9-10,12-13H2,1-4H3/b18-8+,19-11+,23-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVSJNGZYYDDMU-FECKPXKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(C)CCCC(=CCCC(=CCCC2=COC=C2)C)C)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C(C)CCC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51847-87-1
Record name Variabilin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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